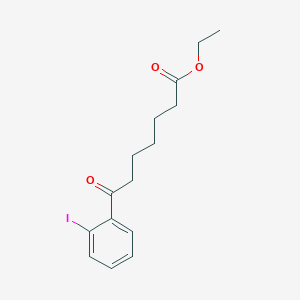

Ethyl 7-(2-iodophenyl)-7-oxoheptanoate

Beschreibung

Overview of Keto-Esters in Contemporary Organic Synthesis

Keto-esters are a class of organic compounds that feature both a ketone and an ester functional group. This dual functionality imparts a rich and versatile reactivity profile, making them highly valuable intermediates in organic synthesis. The presence of the electron-withdrawing ketone and ester groups flanking a methylene (B1212753) or methine group renders the α-protons acidic, facilitating the formation of enolates upon treatment with a base. These enolates are potent nucleophiles that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Claisen condensations.

The utility of keto-esters extends beyond their enolate chemistry. The ketone and ester functionalities can be selectively transformed into a variety of other functional groups. For instance, the ketone can undergo reduction to an alcohol or be converted to an amine via reductive amination. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. This ability to serve as a precursor to multiple functionalities makes keto-esters key strategic components in the total synthesis of complex natural products and medicinally important compounds.

Prominence of Organoiodine Compounds in Chemical Transformations

Organoiodine compounds are characterized by the presence of a carbon-iodine (C-I) bond. The C-I bond is the weakest of the carbon-halogen bonds, a property that is central to the utility of organoiodine compounds in synthesis. The iodide anion is an excellent leaving group, making organoiodides highly susceptible to nucleophilic substitution reactions.

Furthermore, the C-I bond readily participates in a variety of transition metal-catalyzed cross-coupling reactions. Seminal reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings often employ organoiodides as the electrophilic partner. These reactions are cornerstones of modern organic synthesis, enabling the efficient construction of carbon-carbon and carbon-heteroatom bonds with high levels of control and functional group tolerance. The relatively high reactivity of the C-I bond often allows for milder reaction conditions compared to other organohalides, which can be crucial when dealing with sensitive substrates.

Specific Research Interest and Utility of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate as a Versatile Building Block

This compound, with its unique combination of a keto-ester and an aryl iodide, represents a powerful and versatile building block for the synthesis of complex organic molecules. The specific arrangement of these functionalities within the molecule opens up a wide range of synthetic possibilities.

The keto-ester portion of the molecule allows for a variety of transformations. The α-protons to the ketone are acidic and can be deprotonated to form an enolate, which can then be alkylated or used in condensation reactions to build up molecular complexity. The ketone itself can be a handle for further functionalization, such as reduction to an alcohol or conversion to a heterocyclic ring system. The ethyl ester provides another site for modification, for example, through hydrolysis to the corresponding carboxylic acid or conversion to an amide.

The true synthetic power of this compound, however, lies in the potential for intramolecular reactions involving both the keto-ester and the aryl iodide moieties. The presence of the iodine atom on the phenyl ring at the ortho position to the keto-heptanoate chain is particularly significant. This arrangement is ideal for intramolecular cyclization reactions, which are a powerful strategy for the construction of cyclic and polycyclic systems.

One of the most promising applications for this compound is in intramolecular Heck reactions. rsc.orgnih.gova2bchem.com The palladium-catalyzed coupling of the aryl iodide with an alkene generated from the keto-ester side chain could lead to the formation of fused or bridged ring systems. The regioselectivity and stereoselectivity of such reactions can often be controlled by the choice of catalyst and reaction conditions, offering a route to complex and well-defined three-dimensional structures. rsc.org

The general reactivity of this compound is summarized in the table below:

| Functional Group | Potential Reactions |

| Keto Group | Reduction, Reductive Amination, Wittig Reaction, Grignard Addition |

| Ester Group | Hydrolysis, Transesterification, Amidation, Reduction |

| α-Methylene Group | Enolate formation followed by Alkylation, Aldol Condensation |

| Aryl Iodide | Suzuki Coupling, Heck Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution |

| Combined | Intramolecular Heck Reaction, Other Intramolecular Cyclizations |

While specific, detailed research on the applications of this compound is not extensively documented in publicly available literature, its structural features strongly suggest its utility in the synthesis of a variety of complex organic molecules. Its potential as a precursor to nitrogen and oxygen heterocycles, as well as carbocyclic frameworks, makes it a compound of significant interest for synthetic chemists. The strategic placement of its functional groups allows for a convergent approach to the synthesis of complex targets, where the side chain can be elaborated before a key cyclization step is triggered at the aryl iodide position.

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 898777-18-9 |

| Molecular Formula | C15H19IO3 |

| Molecular Weight | 374.21 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Solubility | Expected to be soluble in common organic solvents |

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IO3/c1-2-19-15(18)11-5-3-4-10-14(17)12-8-6-7-9-13(12)16/h6-9H,2-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXIKWKINJZTCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645709 | |

| Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-18-9 | |

| Record name | Ethyl 2-iodo-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(2-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 7 2 Iodophenyl 7 Oxoheptanoate and Congeneric Structures

Strategies for the Construction of the Heptanoate (B1214049) Backbone

The formation of the seven-carbon keto-ester backbone is a critical initial phase in the synthesis of ethyl 7-(2-iodophenyl)-7-oxoheptanoate. Two principal retrosynthetic disconnections are considered: the formation of the carbon-carbon bond central to the keto-ester moiety and the esterification of a pre-existing keto-acid.

Grignard Reagent-Mediated Routes to Keto-Esters

Grignard reagents are powerful nucleophiles widely employed for the formation of carbon-carbon bonds. Their application in the synthesis of keto-esters, such as the heptanoate backbone of the target molecule, typically involves the reaction of an organomagnesium halide with an appropriate electrophilic carbonyl compound.

One common strategy involves the addition of a Grignard reagent to an acyl chloride or an ester. For instance, the reaction of a Grignard reagent with diethyl oxalate (B1200264) can yield α-keto esters. researchgate.netgoogle.comgoogle.com In the context of the heptanoate backbone, a Grignard reagent derived from a halogenated hexane (B92381) derivative could be reacted with a suitable oxalate derivative. The reaction is typically performed at low temperatures to minimize side reactions, such as double addition to the ester carbonyl. researchgate.net

Another approach utilizes the reaction of a Grignard reagent with a nitrile, which, after hydrolysis of the intermediate metalloimine, yields a ketone. organic-chemistry.org This method could be adapted to synthesize the keto-ester backbone by employing a cyano-ester as the electrophile.

The choice of solvent and reaction conditions is crucial for the success of Grignard reactions. Ethereal solvents like tetrahydrofuran (B95107) (THF) are commonly used to solvate the magnesium center, facilitating the formation and reactivity of the organometallic species. google.com The presence of additives, such as organic bases, can sometimes suppress side reactions like the Wurtz coupling, thereby improving the yield and purity of the desired product. google.com

| Reactants | Product | Key Features |

| Grignard Reagent + Diethyl Oxalate | α-Keto Ester | Low temperature is crucial to prevent double addition. researchgate.net |

| Grignard Reagent + Nitrile | Ketone (after hydrolysis) | Provides a route to unsymmetrical ketones. organic-chemistry.org |

| Grignard Reagent + Ester | Tertiary Alcohol (with excess reagent) | Can be controlled to yield ketones under specific conditions. organic-chemistry.org |

Esterification Protocols from Corresponding Keto-Acids

An alternative strategy for constructing the heptanoate backbone involves the esterification of a pre-formed keto-acid, such as 7-oxoheptanoic acid. This approach separates the formation of the carbon skeleton from the introduction of the ester functionality.

Classical esterification methods, such as the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed. However, the presence of the ketone functionality might lead to side reactions under harsh acidic conditions.

Milder esterification protocols are often preferred for substrates containing sensitive functional groups. These methods include the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP). These reagents activate the carboxylic acid towards nucleophilic attack by the alcohol, allowing the reaction to proceed under neutral or mildly basic conditions.

Transesterification of a more readily available ester, such as a methyl or ethyl β-keto ester, can also be a viable route. rsc.org This process involves the exchange of the alkoxy group of the ester with another alcohol, often catalyzed by acids, bases, or enzymes. rsc.org The reaction is typically driven to completion by using a large excess of the desired alcohol or by removing the liberated alcohol. rsc.org

| Method | Reagents | Conditions | Advantages |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst | Typically reflux | Simple, inexpensive |

| DCC/DMAP Coupling | DCC, DMAP, Alcohol | Room temperature | Mild conditions, high yield |

| Transesterification | Alcohol, Acid/Base/Enzyme Catalyst | Varies | Can be selective for β-keto esters rsc.org |

Introduction and Regioselective Functionalization of the Iodophenyl Moiety

Once the heptanoate backbone is in place, the next critical step is the introduction of the iodine atom onto the phenyl ring at the ortho position relative to the keto-heptanoyl substituent. This requires a regioselective iodination method.

Direct Electrophilic Iodination of Aryl Ketones and Esters

Direct electrophilic aromatic substitution (SEAr) is a common method for introducing halogens onto aromatic rings. However, the regioselectivity of this reaction is governed by the electronic nature of the substituents already present on the ring. The keto-heptanoyl group is an electron-withdrawing and meta-directing group. Therefore, direct iodination of an unsubstituted phenyl ketone would be expected to yield predominantly the meta-iodo isomer, not the desired ortho-isomer. To achieve ortho-iodination, specific strategies that override the inherent electronic preferences are required.

Oxidative iodination systems generate a more electrophilic iodine species in situ, enhancing the reactivity towards aromatic rings. A common system involves the use of molecular iodine (I₂) in the presence of an oxidizing agent and a strong acid.

For instance, a mixture of iodine and sodium nitrite (B80452) in the presence of sulfuric acid can be used for the iodination of aromatic compounds. mdpi.com Similarly, hydrogen peroxide can be employed as a green and efficient oxidant in combination with iodine. mdpi.commdpi.com The regioselectivity of these reactions can sometimes be influenced by the reaction conditions, such as the solvent and temperature. mdpi.com While these methods are effective for many arenes, achieving high ortho-selectivity on a deactivated ring like a phenyl ketone remains a significant challenge.

| Oxidizing System | Key Features |

| I₂/NaNO₂/H₂SO₄ | In situ generation of a potent iodinating agent. mdpi.com |

| I₂/H₂O₂ | An environmentally benign "green" chemistry approach. mdpi.commdpi.com |

Hypervalent iodine reagents have emerged as versatile and powerful tools in organic synthesis, capable of mediating a wide range of transformations, including the functionalization of C-H bonds. nih.govbeilstein-journals.orgnih.gov These reagents, such as phenyliodine(III) diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), can act as electrophilic sources of various functional groups. mdpi.comnih.gov

In the context of arene iodination, hypervalent iodine compounds can be used to deliver an iodine atom to an aromatic ring. The mechanism often involves the formation of a highly reactive iodonium (B1229267) ion intermediate. The regioselectivity of these reactions can be influenced by steric and electronic factors, and in some cases, can be directed by the presence of a coordinating group on the substrate. figshare.com

For the synthesis of ortho-iodinated aryl ketones, a directed C-H functionalization approach using a hypervalent iodine reagent could be a viable strategy. This would involve the use of a directing group that positions the iodine reagent in close proximity to the desired ortho C-H bond, facilitating selective iodination at that position.

| Reagent | Application |

| Phenyliodine(III) diacetate (PIDA) | A versatile oxidant and electrophile in C-H functionalization. nih.gov |

| [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Used for the iodination of aryl alkyl ketones. mdpi.com |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing Pre-functionalized Aryl Halides

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering a powerful tool for the construction of carbon-carbon bonds. The synthesis of this compound can be effectively achieved through a carbonylative cross-coupling approach, where a pre-functionalized aryl iodide is coupled with a suitable acyl donor in the presence of a palladium catalyst and a source of carbon monoxide.

A plausible and efficient route involves the palladium-catalyzed coupling of 2-iodoaniline (B362364) or a related 2-iodoaryl species with an appropriate seven-carbon acylating agent. More specifically, a reaction could be designed between 1,2-diiodobenzene (B1346971) or 2-iodoaryl halide and a derivative of heptanedioic acid. For instance, the mono-acid chloride of heptanedioic acid ethyl ester (ethyl 6-(chloroformyl)hexanoate) would be a suitable coupling partner.

The general mechanism for such a transformation involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form an aroyl-palladium intermediate. Subsequent transmetalation with an organometallic reagent or, in this case, reaction with the acyl chloride, followed by reductive elimination, would yield the desired ketoester.

| Aryl Iodide | Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent | CO Pressure | Yield (%) |

|---|---|---|---|---|---|---|---|

| Iodobenzene (B50100) | Tri-n-butyl(vinyl)tin | Pd(PPh₃)₄ | - | - | Toluene | 50 psi | 85 |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 1 atm | 92 |

| 1-Iodonaphthalene | Hexabutylditin | PdCl₂(PPh₃)₂ | - | - | HMPA | 1 atm | 78 |

Multicomponent Reaction Approaches Incorporating Iodinated Aryl Components

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the available literature, the principles of MCRs can be applied to design a potential synthetic route.

A hypothetical three-component reaction could be envisioned involving a 2-iodoaryl derivative, a component to introduce the seven-carbon chain, and a carbonyl source. For instance, a reaction between 1,2-diiodobenzene, an enolate precursor of ethyl acetate (B1210297), and a seven-carbon electrophile under palladium catalysis could potentially lead to the desired product.

More established MCRs, such as the Passerini or Ugi reactions, are powerful tools for generating complex molecules, although their direct application to synthesize a simple ketoester like the target compound is not conventional. baranlab.orgebrary.net These reactions typically involve an isocyanide, a carbonyl compound, a carboxylic acid, and in the case of the Ugi reaction, an amine. baranlab.orgebrary.net A creative adaptation of such a reaction might involve a 2-iodophenyl-containing aldehyde or carboxylic acid as one of the components, with the remaining functionalities being introduced by the other reactants. However, this would likely require subsequent chemical modifications to arrive at the final target structure.

The development of novel MCRs is an active area of research, and it is conceivable that a new protocol could be designed for the efficient, one-pot synthesis of structures like this compound from simple, readily available iodinated aryl precursors.

| Reaction Name | Components | Typical Product |

|---|---|---|

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide |

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide, Amine | α-Acylamino Amide |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinone |

Chemo- and Regioselectivity in Target Compound Synthesis

The synthesis of this compound presents notable challenges in terms of chemo- and regioselectivity, particularly when considering classical synthetic methods such as Friedel-Crafts acylation.

Friedel-Crafts acylation of iodobenzene with a suitable acylating agent, such as the mono-acid chloride of ethyl heptanedioate, would be a direct approach to introduce the keto-ester side chain. However, the iodine substituent on the benzene (B151609) ring is a deactivating group and directs incoming electrophiles to the ortho and para positions. Therefore, a Friedel-Crafts acylation of iodobenzene would be expected to yield a mixture of the ortho and para isomers, with the para isomer often being the major product due to steric hindrance at the ortho position. Achieving high regioselectivity for the desired ortho product would be a significant challenge.

Furthermore, the presence of multiple reactive sites in the starting materials and intermediates necessitates careful control of reaction conditions to ensure chemoselectivity. For instance, in a palladium-catalyzed cross-coupling reaction, the catalyst must selectively activate the aryl-iodine bond without promoting side reactions at the ester or keto functionalities. Similarly, in a multicomponent reaction, the reactants must combine in the desired sequence to avoid the formation of undesired byproducts.

The choice of catalyst, ligands, solvents, and temperature can have a profound impact on both the chemo- and regioselectivity of the reaction. For example, in palladium-catalyzed reactions, the use of bulky ligands can favor reaction at less sterically hindered positions, while specific ligand-metal combinations can enhance the selectivity for a particular reaction pathway. In Friedel-Crafts reactions, the choice of Lewis acid catalyst can influence the isomer distribution of the products.

Chemical Reactivity and Transformation Pathways

Reactivity Profiles of the Ketone Carbonyl Group

The ketone carbonyl group, characterized by a polarized carbon-oxygen double bond, is a primary site for nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electronic effects of the attached 2-iodophenyl group and the aliphatic chain.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is electrophilic and susceptible to attack by various nucleophiles. libretexts.orgmasterorganicchemistry.com Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. ncert.nic.in The presence of two substituents in ketones (the 2-iodophenyl group and the ester-containing alkyl chain in this case) sterically hinders the approach of a nucleophile compared to aldehydes. ncert.nic.in

Electronically, the aromatic ring can influence the reactivity of the carbonyl group. Aromatic aldehydes and ketones are typically less reactive than their aliphatic counterparts because the delocalization of electrons through resonance reduces the partial positive charge on the carbonyl carbon. ncert.nic.inksu.edu.sa In the case of this compound, the 2-iodophenyl group likely reduces the electrophilicity of the carbonyl carbon to some extent.

Common nucleophilic addition reactions that this ketone could undergo include the addition of organometallic reagents (e.g., Grignard reagents), hydrides, cyanide, and amines. For instance, reaction with a Grignard reagent would lead to the formation of a tertiary alcohol after an acidic workup. Addition of ammonia (B1221849) or primary amines would result in the formation of an imine through a condensation reaction, which involves the elimination of a water molecule. ksu.edu.sa

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reactant/Reagent | Product Type | General Reaction Conditions |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Anhydrous ether or THF, followed by acidic workup |

| Sodium Borohydride (B1222165) (NaBH₄) | Secondary Alcohol | Methanol (B129727) or ethanol (B145695) at room temperature |

| Hydrogen Cyanide (HCN) | Cyanohydrin | Catalyzed by a base (e.g., NaCN or KCN) |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Mildly acidic conditions to facilitate dehydration |

Carboligation Processes (e.g., ThDP-dependent enzymatic transformations)

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes are powerful biocatalysts for carbon-carbon bond formation. researchgate.netuni-duesseldorf.de These enzymes can catalyze asymmetric carboligation reactions, such as benzoin-type condensations, leading to the formation of chiral α-hydroxy ketones. researchgate.netuni-duesseldorf.de While specific studies on this compound may be limited, aryl ketones are known substrates for some ThDP-dependent enzymes. researchgate.net

These enzymatic transformations offer a high degree of stereoselectivity, which is often difficult to achieve with traditional chemical methods. researchgate.net The enzyme utilizes the ThDP cofactor to reverse the polarity of a carbonyl donor, which then adds to an electrophilic carbonyl acceptor. researchgate.net In the context of this compound, it could potentially act as an acceptor substrate in a cross-carboligation reaction with a suitable donor aldehyde or α-keto acid, catalyzed by a ThDP-dependent enzyme. Recent research has also expanded the scope of these enzymes to include the use of ketones as electrophiles for the synthesis of chiral tertiary alcohols. nih.gov

Alpha-Functionalization Reactions of Keto-Esters

The carbon atom adjacent to the ketone carbonyl group (the α-carbon) in keto-esters can be functionalized through various reactions. The enolate, formed by deprotonation of the α-carbon, is a key intermediate in these transformations.

One potential reaction is α-arylation. Modern synthetic methods allow for the α-arylation of ketones under photocatalyst- and metal-free conditions, often utilizing arylazo sulfones in the presence of enol silyl (B83357) ethers. nih.govacs.org Such methods demonstrate good functional group tolerance. nih.govacs.org

While α-iodination is a common reaction for ketones, the starting material already contains an iodine atom on the aromatic ring. Further iodination at the α-position would require specific reagents and conditions, and the reactivity would be influenced by the existing functionality. Similarly, α-alkoxylation can introduce an alkoxy group at the α-position, typically proceeding through an enolate intermediate.

Transformations Involving the Ester Functionality

The ethyl ester group in this compound offers another site for chemical transformations, primarily through reactions at the carbonyl carbon of the ester.

Hydrolysis and Transesterification Reactions

Ester hydrolysis, the reverse of esterification, can occur under either acidic or basic conditions to yield the corresponding carboxylic acid (7-(2-iodophenyl)-7-oxoheptanoic acid) and ethanol. Acid-catalyzed hydrolysis is a reversible process, while base-catalyzed hydrolysis (saponification) is irreversible due to the formation of the carboxylate salt. The synthesis of the related compound, ethyl 7-oxoheptanoate, is achieved through the esterification of 7-oxoheptanoic acid with ethanol in the presence of an acid catalyst, highlighting the feasibility of these transformations. ontosight.aichembk.com

Transesterification involves the reaction of the ester with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. For example, reacting this compound with methanol would yield Mthis compound.

Reductions and Oxidations of the Ester Moiety

The reduction of the ester group typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is effective in reducing esters to primary alcohols. libretexts.org In the case of this compound, the simultaneous reduction of both the ketone and the ester would be expected with a strong reducing agent like LiAlH₄. Studies on 4-aryl-4-oxoesters have shown that both the keto and ester groups can be reduced by methanolic sodium borohydride to form 1-aryl-1,4-butanediols. beilstein-journals.org However, sodium borohydride (NaBH₄) is generally not strong enough to reduce esters under standard conditions, allowing for the selective reduction of the ketone in the presence of the ester. libretexts.org To achieve selective reduction of the ester, the more reactive ketone group would first need to be protected, for example, by forming a cyclic acetal. stackexchange.com

The oxidation of esters is a less common transformation and generally requires harsh conditions. numberanalytics.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can be used, but these conditions might also affect other parts of the molecule, including the alkyl chain and the aromatic ring. numberanalytics.com

Table 2: Summary of Transformations of the Ester Functionality

| Reaction Type | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 7-(2-iodophenyl)-7-oxoheptanoic acid + Ethanol |

| Base-Catalyzed Hydrolysis | NaOH or KOH, H₂O, heat | Sodium or Potassium 7-(2-iodophenyl)-7-oxoheptanoate + Ethanol |

| Transesterification | R'OH, acid or base catalyst | Mthis compound (if R'OH is methanol) |

| Reduction (Ketone and Ester) | LiAlH₄ followed by H₂O workup | 1-(2-iodophenyl)heptane-1,7-diol |

| Selective Ketone Reduction | NaBH₄, methanol | Ethyl 7-hydroxy-7-(2-iodophenyl)heptanoate |

Reactivity of the Aryl Iodide Group

The carbon-iodine bond in this compound is a key site for chemical modification, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. Aryl iodides are highly valued in organic synthesis due to their optimal reactivity in a variety of metal-catalyzed cross-coupling reactions.

The aryl iodide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. wikipedia.org These reactions allow for the introduction of a wide array of substituents onto the aromatic ring.

The Heck reaction involves the coupling of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would enable the introduction of a vinyl group at the 2-position of the phenyl ring of this compound. The reaction is known for its stereoselectivity, typically affording the trans substituted alkene. organic-chemistry.org

| Heck Reaction: Illustrative Conditions | |

| Aryl Halide | This compound |

| Alkene | e.g., Styrene, Butyl acrylate |

| Catalyst | Pd(OAc)₂, PdCl₂, or other Pd(0) or Pd(II) sources |

| Ligand | PPh₃, P(o-tol)₃, or phosphine-free conditions |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80-140 °C |

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly efficient for the synthesis of arylalkynes. For this compound, this would result in the formation of a 2-alkynylphenyl ketone derivative, a versatile intermediate for further transformations. The reaction is typically carried out under mild conditions. wikipedia.org

| Sonogashira Coupling: Illustrative Conditions | |

| Aryl Halide | This compound |

| Alkyne | e.g., Phenylacetylene, 1-Octyne |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, Diisopropylamine |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 60 °C |

The Negishi coupling involves the reaction of the aryl iodide with an organozinc reagent, catalyzed by a palladium or nickel complex. sci-hub.se This reaction is known for its high functional group tolerance, making it suitable for complex molecules. sci-hub.seresearchgate.net this compound could be coupled with various alkyl-, vinyl-, or arylzinc reagents to introduce a diverse range of substituents. The ester and ketone functionalities are generally well-tolerated under Negishi coupling conditions. organic-chemistry.org

| Negishi Coupling: Illustrative Conditions | |

| Aryl Halide | This compound |

| Organozinc Reagent | e.g., Phenylzinc chloride, Alkylzinc bromide |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | PPh₃, PCyp₃ |

| Solvent | THF, DMF |

| Temperature | Room Temperature to 80 °C |

The aryl iodide can undergo transformations involving radical intermediates. Samarium(II) iodide (SmI₂) is a powerful single-electron transfer agent capable of reducing organic halides. wikipedia.orgchem-station.com In the presence of a deuterium (B1214612) source such as D₂O, the aryl iodide can be converted to an aryl radical, which is then quenched to install a deuterium atom. organic-chemistry.org This reductive deuteration offers a method to isotopically label the molecule at a specific position. The reaction mechanism involves the formation of an aryl radical intermediate after electron transfer from SmI₂. wikipedia.org

| Reductive Deuteration with SmI₂: Illustrative Conditions | |

| Substrate | This compound |

| Reducing Agent | Samarium(II) iodide (SmI₂) |

| Deuterium Source | D₂O |

| Solvent | THF |

| Additive | HMPA or TPPA (optional, to increase reactivity) |

| Temperature | Room Temperature |

While the aryl iodide itself is a substrate for other reactions, it can also be a precursor to hypervalent iodine reagents. Oxidation of the iodide to a higher valence state, such as iodine(III), would open up pathways for various transformations. Hypervalent iodine compounds are known to mediate a range of reactions, including arylations and rearrangements, due to the good leaving group ability of the phenyliodonio group. rsc.orgprinceton.edu These reagents can participate in oxidative coupling and cyclization reactions. researchgate.net For instance, a hypervalent iodine derivative of the title compound could potentially undergo intramolecular reactions or act as an arylating agent for other nucleophiles.

Tandem and Cascade Reactions Involving Multiple Functional Groups

The presence of multiple functional groups in this compound makes it an ideal candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. For example, a Heck reaction could be followed by an intramolecular cyclization. After the initial coupling of the aryl iodide with a suitable alkene, the newly introduced functionality could react with the ketone or the ester group, or even the alkyl chain, under the same or slightly modified conditions to form complex cyclic structures. Similarly, cascade reactions initiated by the transformation of the aryl iodide could lead to the formation of polycyclic systems in a highly efficient manner. researchgate.netnih.gov

Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms in Halogenation and Functionalization

The presence of an iodine atom on the phenyl ring of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate is pivotal for a variety of functionalization reactions, particularly those proceeding through a radical-nucleophilic aromatic substitution (SRN1) mechanism. dalalinstitute.comresearchgate.net This mechanistic pathway provides a route to replace the iodo substituent with a range of nucleophiles. The SRN1 mechanism is a chain process initiated by the transfer of an electron to the aryl iodide substrate. dalalinstitute.com

The key steps of the SRN1 mechanism are as follows:

Initiation: The reaction begins with the transfer of an electron to the aryl iodide, in this case, the 2-iodophenyl moiety of the molecule, to form a radical anion. This initiation can be induced by photochemical methods, solvated electrons, or other electron donors. researchgate.net

Propagation:

The newly formed radical anion undergoes fragmentation, cleaving the carbon-iodine bond to release an iodide ion and form an aryl radical.

This aryl radical then reacts with a nucleophile to form a new radical anion.

In the final step of the propagation cycle, this new radical anion transfers its excess electron to another molecule of the starting aryl iodide, forming the substitution product and regenerating the initial radical anion to continue the chain reaction. dalalinstitute.com

This mechanism is distinct from other aromatic substitution pathways as it involves radical intermediates, allowing for reactions that are not feasible under traditional nucleophilic aromatic substitution (SNAr) conditions. The reactivity of the 2-iodophenyl group in this compound via the SRN1 pathway allows for the formation of diverse C-C and C-heteroatom bonds. researchgate.net

Mechanistic Role of Catalysts and Additives in Directed C-H Activation Processes

Transition metal-catalyzed C-H activation has become a powerful tool for the functionalization of otherwise inert C-H bonds. ethernet.edu.et For a substrate like this compound, the ketone's carbonyl group can act as an endogenous directing group, guiding a metal catalyst to selectively activate the C-H bonds at the ortho position of the phenyl ring. This directed approach offers high regioselectivity in functionalization. ethz.ch

Palladium catalysis is frequently employed for such transformations. The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle. u-tokyo.ac.jp

C-H Activation/Metallation: The process typically starts with the coordination of the directing group (the carbonyl oxygen) to the Pd(II) catalyst. This is followed by the cleavage of an ortho C-H bond to form a five-membered palladacycle intermediate. This step is often the rate-determining one.

Oxidative Addition: The resulting organopalladium(II) species can then react with an electrophile or a coupling partner. In many cases, an oxidant is required to promote the palladium from the +2 to the +4 oxidation state through oxidative addition.

Reductive Elimination: The final step is the reductive elimination from the Pd(IV) intermediate, which forms the new C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst. u-tokyo.ac.jp

Alternatively, a Pd(0)/Pd(II) cycle can be operative, particularly in reactions that involve the aryl iodide functionality itself, such as in carbonylative coupling reactions. semanticscholar.org In these cases, the reaction may initiate with the oxidative addition of the C-I bond to a Pd(0) species. semanticscholar.orgnih.gov

Additives play a crucial role in these catalytic cycles. Oxidants, such as PhI(OAc)2, are often necessary to facilitate the Pd(II)/Pd(IV) manifold. u-tokyo.ac.jp Bases may be required to facilitate the initial C-H cleavage step, and other additives can act as ligands to stabilize the palladium catalyst or as promoters for specific steps in the cycle. The choice of catalyst, oxidant, and other additives is critical for achieving high efficiency and selectivity in the desired C-H functionalization. nih.gov

Studies on Stereochemical Control and Diastereoselectivity in Ketone and Ester Derivatives

The ketone and ester functionalities within the heptanoate (B1214049) chain of this compound present opportunities for stereoselective transformations. Creating stereogenic centers along this chain is a key objective in asymmetric synthesis. youtube.com Research in this area focuses on controlling the three-dimensional arrangement of atoms, leading to specific diastereomers or enantiomers.

One major area of study is the asymmetric reduction of the ketone group to a secondary alcohol. This transformation can establish a new stereocenter. The dynamic kinetic resolution of α-keto esters via asymmetric transfer hydrogenation is a powerful technique for creating β-substituted-α-hydroxy carboxylic acid derivatives with high stereoselectivity. nih.gov The use of chiral catalysts, such as those based on ruthenium complexes with specific chiral ligands, can provide excellent levels of chemo-, diastereo-, and enantiocontrol. nih.gov Similarly, enzymatic reductions, for instance using baker's yeast, can also afford high enantioselectivity, with the stereochemical outcome sometimes being controlled by the reaction medium (e.g., water vs. an organic solvent). researchgate.net

Another approach involves diastereoselective addition reactions to the carbon atom alpha to the carbonyl groups. The aldol (B89426) reaction, for example, involves the addition of an enolate to a carbonyl compound. msu.edu When applied to ketone and ester derivatives, this can create two new stereocenters. The diastereoselectivity of such reactions can be controlled by the geometry of the enolate (E vs. Z) and the nature of the metal counter-ion. msu.edu

Furthermore, catalytic asymmetric aldol addition/cyclization reactions of unactivated ketones have been developed. For instance, a binary catalyst system comprising a quinine-derived aminophosphine (B1255530) precatalyst and silver oxide can promote the reaction of ketones with isocyanoacetate to yield chiral oxazolines with a fully substituted stereocenter, often with good diastereoselectivities and excellent enantioselectivities. nih.gov Such methodologies could be adapted to functionalize the keto-ester chain of the title compound.

Below are tables summarizing representative data from studies on stereoselective reactions relevant to ketone and ester derivatives.

Table 1: Enantioconvergent Arylation of Racemic β-Alkyl Substituted α-Keto Esters

| Entry | Aryl Group (Ar) | Nucleophile | Product | Yield (%) | dr | er |

|---|---|---|---|---|---|---|

| 1 | p-Tolyl | 2-Naphthylboronic acid | 3n | 75 | 98:2 | 98:2 |

| 2 | 4-Bromophenyl | 2-Naphthylboronic acid | 3y | 80 | 97:3 | 96:4 |

Data sourced from studies on rhodium-catalyzed reactions, demonstrating high levels of stereocontrol. dr = diastereomeric ratio, er = enantiomeric ratio. nih.gov

Table 2: Asymmetric Michael Addition of Ketones to Nitroolefins

| Entry | Ketone | Nitroolefin | Catalyst Loading (mol%) | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Cyclohexanone | β-Nitrostyrene | 3 | >99:1 | 99 |

| 2 | Acetone | β-Nitrostyrene | 3 | - | 96 |

Data from studies using a chiral pyrrolidine-based tetraamine (B13775644) catalyst, showing excellent diastereoselectivity and enantioselectivity. dr = diastereomeric ratio, ee = enantiomeric excess. researchgate.net

Table 3: Dynamic Kinetic Resolution of β-Chloro-α-Keto Esters via Asymmetric Transfer Hydrogenation

| Entry | Substrate R Group | Catalyst System | Product Configuration | dr | ee (%) |

|---|---|---|---|---|---|

| 1 | Phenyl | RuCl2(p-cymene)/Ligand A | syn | 99:1 | 99 |

| 2 | Phenyl | RuCl2(p-cymene)/Ligand B | anti | 1:99 | 98 |

Data from studies on ruthenium-catalyzed reductions, illustrating ligand-controlled inversion of diastereoselectivity. dr = diastereomeric ratio, ee = enantiomeric excess. nih.gov

These examples highlight the sophisticated strategies available for achieving high levels of stereochemical control in molecules containing ketone and ester functional groups, which are directly applicable to the synthesis of chiral derivatives of this compound.

Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. Through the application of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals in Ethyl 7-(2-iodophenyl)-7-oxoheptanoate can be achieved.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the expected signals would correspond to the ethyl ester group, the aliphatic heptanoate (B1214049) chain, and the substituted aromatic ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would be expected to show distinct signals for the carbonyl carbons of the ketone and ester, the carbons of the aromatic ring (with the carbon attached to the iodine atom showing a characteristic shift), the methylene (B1212753) carbons of the aliphatic chain, and the carbons of the ethyl group.

A detailed, hypothetical ¹H and ¹³C NMR data set is presented in the tables below, based on established chemical shift ranges for similar functional groups.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.85 | dd | 1H | Ar-H |

| 7.45 | td | 1H | Ar-H |

| 7.35 | dd | 1H | Ar-H |

| 7.15 | td | 1H | Ar-H |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.95 | t | 2H | -C(=O)CH₂- |

| 2.30 | t | 2H | -CH₂C(=O)O- |

| 1.70-1.60 | m | 4H | -CH₂CH₂- |

| 1.40-1.30 | m | 2H | -CH₂- |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 203.5 | C=O (ketone) |

| 173.0 | C=O (ester) |

| 141.0 | Ar-C |

| 139.0 | Ar-C |

| 131.5 | Ar-C |

| 128.5 | Ar-C |

| 128.0 | Ar-C |

| 94.0 | Ar-C-I |

| 60.5 | -OCH₂CH₃ |

| 43.0 | -C(=O)CH₂- |

| 34.0 | -CH₂C(=O)O- |

| 28.5 | -CH₂- |

| 24.5 | -CH₂- |

| 23.5 | -CH₂- |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₁₅H₁₉IO₃, the expected monoisotopic mass would be 374.0328 g/mol . HRMS analysis provides an experimental mass measurement with high accuracy, typically within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Characteristic fragmentation of this compound would likely involve cleavage at the keto and ester functionalities, as well as loss of the iodine atom.

Hypothetical HRMS Fragmentation Data for this compound

| m/z (Fragment) | Identity |

|---|---|

| 374.0328 | [M]⁺ (Molecular Ion) |

| 329.0040 | [M - OCH₂CH₃]⁺ |

| 247.9563 | [M - I]⁺ |

| 205.0028 | [C₆H₄I-C=O]⁺ |

Chromatographic Techniques for Separation, Isolation, and Purity Determination (e.g., HPLC, LC-MS)

Chromatographic methods are essential for the separation and purification of the target compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for determining the purity of a compound. A pure sample of this compound should ideally exhibit a single sharp peak under specific chromatographic conditions (e.g., a particular column, mobile phase composition, and flow rate). The presence of additional peaks would indicate impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful tool for both separation and identification. As the sample is separated by the LC system, the mass spectrometer provides mass information for each eluting peak, allowing for the identification of the main product and any impurities.

Hypothetical HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the ketone and the ester, as well as C-H bonds of the aliphatic and aromatic portions of the molecule.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| ~ 1735 | C=O stretch (ester) |

| ~ 1685 | C=O stretch (aromatic ketone) |

| ~ 3060 | C-H stretch (aromatic) |

| ~ 2930, 2860 | C-H stretch (aliphatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds and those with conjugated systems typically exhibit characteristic absorption maxima (λmax) in the UV-Vis region. This compound, containing an aromatic ring conjugated with a ketone, would be expected to show absorption bands in the UV region.

Hypothetical UV-Vis Absorption Data for this compound (in Ethanol)

| λmax (nm) | Molar Absorptivity (ε) | Transition |

|---|---|---|

| ~ 245 | ~ 12,000 | π → π* |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly used to optimize the molecular geometry. chemrxiv.org For organoiodine compounds, basis sets that include effective core potentials for the iodine atom are often employed to account for relativistic effects. rsc.org The calculations would likely show that the presence of the ortho-iodo group forces the phenyl ring to be twisted out of the plane of the carbonyl group to minimize steric repulsion. scialert.net This dihedral angle is a critical parameter determining the extent of π-conjugation between the aromatic ring and the keto functionality. scialert.netresearchgate.net

The electronic structure is further characterized by the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. chemrxiv.org In Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, the HOMO is expected to be localized primarily on the iodophenyl moiety, which is rich in electrons, while the LUMO would likely be centered on the electron-deficient carbonyl group. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Property | Calculated Value | Description |

| Total Energy | -X Hartrees | The total electronic energy of the optimized geometry. |

| HOMO Energy | -Y eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO Energy | -Z eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap | (Y-Z) eV | An indicator of chemical reactivity and stability. |

| Dipole Moment | D Debyes | A measure of the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outputs from DFT calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of reaction pathways, intermediates, and transition states. acs.org For this compound, a key area of investigation would be reactions involving the carbonyl group, such as nucleophilic addition or reduction, and reactions involving the carbon-iodine bond, which is known to be the weakest of the carbon-halogen bonds. wikipedia.org

To model a reaction pathway, computational chemists propose a mechanism and then calculate the energy of all reactant, intermediate, product, and transition state structures. ethz.ch Transition state (TS) search algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate the saddle point on the potential energy surface that connects reactants to products. arxiv.org The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a critical determinant of the reaction rate. nih.gov

For instance, the reduction of the ketone to a secondary alcohol could be modeled. The calculations would involve optimizing the geometry of the starting material, the alcohol product, and the transition state in the presence of a reducing agent. The resulting energy profile would provide a quantitative measure of the reaction's feasibility. Such studies can be performed for various potential reactions, offering predictive insights into the compound's chemical behavior. mdpi.com

Table 2: Example of a Calculated Reaction Energy Profile (Ketone Reduction)

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | This compound + Reducing Agent |

| Transition State | +15.2 | The highest energy point along the reaction coordinate. |

| Products | -25.8 | Ethyl 7-hydroxy-7-(2-iodophenyl)heptanoate + Oxidized Agent |

Note: This table provides a hypothetical energy profile for a plausible reaction, illustrating the kind of data generated from reaction pathway modeling.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods can predict various spectroscopic properties, which are crucial for the identification and characterization of a compound. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict UV-Visible absorption spectra by calculating the energies of electronic excitations. chemrxiv.org For this compound, the predicted spectrum would likely show absorptions corresponding to n→π* and π→π* transitions associated with the aromatic ketone chromophore. scialert.net

Furthermore, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the structure of the synthesized molecule. Key predicted vibrational modes would include the C=O stretch of the ketone and the ester, C-I stretching, and various vibrations of the aromatic ring.

Given the flexibility of the seven-carbon chain and the ethyl ester group, this compound can exist in numerous conformations. nih.gov Conformational analysis involves systematically exploring the potential energy surface to identify stable, low-energy conformers. chemrxiv.org This can be achieved through methods like molecular mechanics or by performing a series of constrained geometry optimizations with DFT. The results of a conformational analysis are crucial for understanding which shapes the molecule is likely to adopt and how this might influence its reactivity and physical properties. The long alkyl chain's conformational preferences can be influenced by weak intramolecular interactions. nih.gov

Table 3: Predicted Spectroscopic Data and Conformational Information

| Analysis Type | Predicted Data | Significance |

| UV-Visible (TD-DFT) | λmax ≈ 250 nm (π→π), 310 nm (n→π) | Corresponds to electronic transitions within the iodobenzoyl chromophore. |

| Infrared Frequencies | ~1735 cm⁻¹ (Ester C=O), ~1685 cm⁻¹ (Ketone C=O) | Key vibrational modes for functional group identification. |

| Conformational Analysis | Multiple low-energy conformers identified | Reveals the flexibility of the alkyl chain and its preferred orientations. |

Note: The spectroscopic and conformational data presented are representative predictions based on computational methods.

Applications As Advanced Synthetic Building Blocks and Intermediates in Specialized Chemical Syntheses

Utilization in the Construction of Complex Polycyclic and Heterocyclic Frameworks

The molecular architecture of Ethyl 7-(2-iodophenyl)-7-oxoheptanoate makes it a valuable precursor for the synthesis of complex polycyclic and heterocyclic structures, which are foundational to many areas of medicinal chemistry and materials science. The presence of the ortho-iodophenyl group is particularly significant. The carbon-iodine bond serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

For instance, intramolecular Heck reactions involving similar ortho-iodophenyl precursors have been used to construct spirocyclic systems, which are intricate three-dimensional structures found in many biologically active molecules. nih.gov The ketone and ester functionalities on the heptanoate (B1214049) chain offer additional handles for cyclization and condensation reactions. The ketone can react with various nucleophiles to form new rings, a common strategy in the synthesis of chromones and other heterocyclic systems from ortho-hydroxyaryl ketones. researchgate.net This dual reactivity allows chemists to design synthetic pathways that build complex, multi-ring systems in a controlled manner, such as those seen in pyrazolopyridine derivatives synthesized from related iodophenyl precursors. lgcstandards.com The ability to facilitate such complex constructions underscores the compound's importance as a strategic intermediate. beilstein-journals.orgbeilstein-journals.org

Role in the Synthesis of Labeled Compounds for Mechanistic Probes and Imaging (e.g., Radiolabeling)

Isotopically labeled compounds are indispensable tools for tracking the path of a molecule through a chemical reaction or a biological system. wikipedia.orgresearchgate.net this compound is an ideal candidate for radioiodination, a process where a stable iodine atom is replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹³¹I. mdpi.com This transformation converts the molecule into a radiotracer that can be detected by imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET). acs.orggoogle.com

The process often involves an isotopic exchange reaction, where the non-radioactive aryl iodide is treated with a source of radioactive iodide. nih.goviaea.org The resulting radiolabeled compound can be used as a mechanistic probe to elucidate complex reaction pathways or as an imaging agent in nuclear medicine to visualize and study biological processes in vivo. nih.gov For example, radioiodinated fatty acids are used for myocardial imaging. nih.gov Given the diverse applications of radioiodinated molecules in diagnostics and therapy, this precursor serves as a valuable platform for developing novel imaging agents and research tools. acs.orgflintbox.com

Contribution to Green Chemistry Principles Through Efficient and Selective Transformations

Green chemistry emphasizes the design of chemical processes that are efficient, produce minimal waste, and use less hazardous substances. cambridgescholars.com this compound contributes to these principles primarily through its role in facilitating highly efficient and selective catalytic reactions. The carbon-iodine bond is the most reactive of the aryl halides in many transition-metal-catalyzed cross-coupling reactions, allowing these transformations to proceed under milder conditions and with lower catalyst loadings. nih.govacs.org

Precursor for Further Derivatization towards Chemically Diverse Libraries

In modern drug discovery, the synthesis of chemical libraries—large collections of structurally related compounds—is a key strategy for identifying new therapeutic agents. nih.gov this compound is an excellent precursor for this purpose due to its multiple points of derivatization. The three primary reactive sites—the aryl iodide, the ketone, and the ethyl ester—can be modified independently to generate a vast array of analogues.

Aryl Iodide Modification : The iodine atom can be replaced with a wide variety of substituents using palladium- or copper-catalyzed cross-coupling reactions, introducing new aryl, alkyl, or amine groups. nih.govresearchgate.net

Ketone Transformation : The ketone can be reduced to an alcohol, converted into an amine via reductive amination, or used as a handle for further cyclization reactions.

Ester Manipulation : The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other esters.

This trifunctional handle allows for a combinatorial approach to synthesis, where different building blocks can be systematically combined at each reactive site. The result is the rapid generation of a diverse library of compounds that can be screened for biological activity, accelerating the process of lead discovery and optimization.

Interactive Table: Potential Derivatization of this compound

| Reactive Site | Reaction Type | Potential New Functional Group |

|---|---|---|

| Aryl Iodide | Suzuki Coupling | Phenyl, Pyridyl, Thienyl |

| Sonogashira Coupling | Alkynyl, Phenylalkynyl | |

| Buchwald-Hartwig Amination | Anilino, Morpholino, Piperidinyl | |

| Ketone | Reduction (e.g., with NaBH₄) | Secondary Alcohol |

| Reductive Amination | Secondary Amine | |

| Wittig Reaction | Alkene | |

| Ethyl Ester | Hydrolysis (Saponification) | Carboxylic Acid |

| Ammonolysis | Primary Amide | |

| Transesterification | Methyl Ester, Benzyl Ester |

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The 2-iodophenyl ketone moiety is a prime handle for cross-coupling reactions, which are fundamental transformations in modern organic synthesis. Future research could focus on developing and applying novel catalytic systems to enhance the reactivity and selectivity of reactions involving this functional group.

A key area of exploration would be in the realm of Sonogashira coupling , a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. While traditional palladium-copper co-catalyzed systems are effective, future work could investigate more advanced catalytic systems. These might include copper-free Sonogashira couplings to avoid potential issues with copper toxicity or catalyst deactivation. Furthermore, the development of catalysts that are active at low loadings (ppm levels) would enhance the economic and environmental viability of such transformations. The application of these advanced catalytic systems could lead to the synthesis of a diverse library of derivatives with potential applications in materials science and medicinal chemistry.

Another avenue for research is the exploration of ligandless or nanoparticle-based catalysts . These systems can offer advantages in terms of stability, recyclability, and ease of separation, which are crucial for sustainable chemical processes. The reactivity of the ortho-iodo group in Ethyl 7-(2-iodophenyl)-7-oxoheptanoate could be harnessed in various other palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, to introduce a wide range of functional groups.

The following table outlines potential catalytic systems and their expected outcomes for the functionalization of this compound:

| Catalytic System | Target Reaction | Potential Advantages |

| Copper-free Palladium Catalysts | Sonogashira Coupling | Reduced toxicity, broader substrate scope |

| Low-loading Palladium Catalysts | Cross-Coupling Reactions | Increased cost-effectiveness and sustainability |

| Ligandless Palladium Systems | Suzuki and Heck Couplings | Simplified reaction setup, easier purification |

| Palladium Nanoparticle Catalysts | Buchwald-Hartwig Amination | Enhanced catalyst stability and recyclability |

Development of Asymmetric Synthesis Approaches for Chiral Analogs

The ketone functionality in this compound presents an opportunity for the development of chiral analogs through asymmetric reduction. The resulting chiral secondary alcohol could serve as a key intermediate for the synthesis of enantiomerically pure compounds with potential biological activity.

Future research should focus on the development of efficient and highly stereoselective methods for the asymmetric reduction of the ketone . This could involve the use of chiral catalysts, such as those based on ruthenium, rhodium, or iridium with chiral phosphine (B1218219) or diamine ligands. The optimization of reaction conditions, including the choice of catalyst, solvent, and reducing agent (e.g., hydrogen gas, isopropanol, or formic acid), will be crucial to achieving high enantiomeric excess (ee).

Furthermore, the development of biocatalytic methods using enzymes such as ketoreductases could offer a green and highly selective alternative to traditional chemical catalysis. These enzymatic reductions often proceed under mild conditions and can provide access to either enantiomer of the alcohol by selecting the appropriate enzyme.

The table below summarizes potential asymmetric reduction strategies:

| Method | Catalyst/Enzyme | Expected Outcome |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | High enantioselectivity (high ee) |

| Asymmetric Hydrogenation | Chiral phosphine-metal complexes | Access to enantiopure secondary alcohols |

| Biocatalytic Reduction | Ketoreductases (KREDs) | High stereoselectivity, environmentally benign |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The principles of flow chemistry, characterized by the continuous processing of reagents in a reactor, offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation. uni-muenchen.de Integrating the synthesis and derivatization of this compound into flow chemistry platforms represents a promising direction for future research.

A key area of investigation would be the development of a continuous flow process for the synthesis of the parent compound itself . This could involve, for example, the acylation of a suitable precursor in a flow reactor, allowing for precise control over reaction parameters and potentially leading to higher yields and purity.

Subsequently, the functionalization of the iodophenyl moiety through various cross-coupling reactions could be performed in a sequential, multi-step flow system. This would enable the rapid generation of a library of derivatives without the need for isolation and purification of intermediates, significantly accelerating the drug discovery and materials development process. The integration of in-line analytical techniques, such as HPLC or mass spectrometry, would allow for real-time reaction monitoring and optimization.

Discovery of Unprecedented Reactivity Modes for the Iodophenyl-Oxoheptanoate Scaffold

The unique combination of functional groups in this compound could give rise to novel and unexpected reactivity patterns. Future research should aim to explore these possibilities to expand the synthetic utility of this scaffold.

One area of interest could be the investigation of intramolecular reactions . For instance, under specific conditions, the ester chain could potentially interact with the ortho-iodophenyl ketone moiety, leading to the formation of novel cyclic or polycyclic structures. This could be facilitated by the use of appropriate catalysts or reaction conditions that promote intramolecular cyclization.

Furthermore, the presence of the ortho-iodo group could influence the reactivity of the adjacent ketone. Research could explore whether this substituent can participate in or direct reactions at the carbonyl group, potentially leading to novel transformations that are not observed in analogous compounds lacking the iodine atom. The exploration of photochemical or electrochemical methods could also unveil new reaction pathways for this molecule.

Q & A

Q. What are the recommended synthetic routes for Ethyl 7-(2-iodophenyl)-7-oxoheptanoate, and what experimental parameters are critical for yield optimization?

- Methodological Answer: A viable approach involves adapting methods for analogous 7-oxoheptanoate esters. For example, cycloheptanone derivatives can be oxidized using potassium persulfate in ethanol, followed by functionalization with iodophenyl groups via Friedel-Crafts acylation or palladium-catalyzed cross-coupling . Key parameters include:

- Reaction Temperature: Maintain 0–5°C during iodophenyl group introduction to minimize side reactions.

- Solvent Selection: Use anhydrous dichloromethane for acylation to enhance electrophilic reactivity.

- Purification: Employ silica gel chromatography with hexane/ethyl acetate gradients (3:1 to 1:1) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer:

- ¹H NMR: Focus on diagnostic signals: the ester ethyl group (δ 1.22–1.40 ppm, triplet), ketone-proximal methylene protons (δ 2.45 ppm, triplet of triplets), and aromatic protons (δ 7.3–8.1 ppm, multiplet) .

- IR Spectroscopy: Confirm ester (C=O stretch at ~1730 cm⁻¹) and ketone (C=O stretch at ~1710 cm⁻¹) functionalities.

- Mass Spectrometry: Use high-resolution MS to verify the molecular ion peak (expected m/z ≈ 372.1 for C₁₅H₁₇IO₃) and iodine isotopic pattern .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (H335 precaution) and minimize dust generation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273/P391 protocols) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

- Methodological Answer:

- Cross-Validation: Compare experimental ¹H NMR shifts with computational predictions (e.g., DFT calculations) to identify conformational effects or solvent interactions.

- Impurity Analysis: Use HPLC-MS to detect byproducts (e.g., deiodinated derivatives) that may skew spectral data .

- Crystallography: If single crystals are obtainable, X-ray diffraction can resolve ambiguities in molecular geometry .

Q. What strategies can be employed to optimize the regioselective introduction of the iodophenyl group in this compound synthesis?

- Methodological Answer:

- Directing Groups: Install a temporary ortho-directing group (e.g., -NO₂) on the phenyl ring before iodination, then reduce it post-reaction .

- Catalytic Systems: Use Pd(OAc)₂ with ligands like XPhos to enhance selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura with 2-iodophenylboronic acid) .

- Kinetic Control: Conduct reactions at low temperatures (−20°C) to favor kinetic products over thermodynamic mixtures .

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer:

- Experimental Setup: Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via:

- HPLC: Quantify parent compound and hydrolysis products (e.g., 7-oxoheptanoic acid) at intervals (0, 24, 48 hrs).

- Kinetic Modeling: Calculate rate constants (k) for ester hydrolysis using pseudo-first-order approximations .

- Control Variables: Maintain ionic strength (0.1 M KCl) to minimize salt effects and use argon purging to exclude oxidative pathways .

Data Contradiction Analysis

Q. How should conflicting solubility data for this compound in polar vs. nonpolar solvents be reconciled?

- Methodological Answer:

- Solvent Screening: Systematically test solubility in 10+ solvents (e.g., DMSO, THF, hexane) using gravimetric analysis.

- Hansen Parameters: Calculate solubility parameters (δD, δP, δH) to identify mismatches between solute and solvent .

- Temperature Dependence: Assess solubility at 25°C vs. 40°C; increased temperature may disrupt crystalline lattice forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.